Podophyllotoxin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Podophyllotoxin acetate is a natural product found in Hernandia sonora and Bursera fagaroides with data available.
Scientific Research Applications
Chemosensitizing Effect in Lung Cancer
- Study : PA acts as a chemosensitizer in non-small cell lung cancer (NSCLC), enhancing the effectiveness of topoisomerase inhibitors like etoposide and camptothecin. This combination treatment increases apoptotic cell death in NSCLC cell lines, indicating PA's potential role in cancer therapy (Hong et al., 2016).
Analytical Detection Techniques
- Study : Podophyllotoxin can be accurately detected using adsorption stripping voltammetry, a sensitive electroanalytical method, at a multi-wall carbon nanotube-modified carbon paste electrode. This technique offers a precise way to measure podophyllotoxin concentrations in plant samples (Dar et al., 2011).
Broad-Spectrum Pharmacological Activity
- Study : Podophyllotoxin and its derivatives, like etoposide, are recognized for their broad-spectrum pharmacological activities, especially in cancer treatment. Research is ongoing to improve these compounds' druggability and to find renewable sources, including microbial origins (Shah et al., 2021).
Anticancer Derivatives
- Study : Podophyllotoxin derivatives show potential as selective cytotoxic agents in the treatment of cancer, with some exhibiting significant selectivity against human colon carcinoma cells. These derivatives can induce microtubule depolymerization and cell cycle arrest, leading to apoptosis (Castro et al., 2004).
Nanoparticle Formulation
- Study : PA has been intercalated into layered double hydroxides nanoparticles, showing improved anti-tumor efficacy and reduced toxicity compared to PA alone. This novel delivery system indicates potential for new therapeutic applications in cancer treatment (Qin et al., 2010).
properties
CAS RN |
1180-34-3 |
---|---|
Product Name |
Podophyllotoxin acetate |
Molecular Formula |
C24H24O9 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate |
InChI |
InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21-,22-/m0/s1 |
InChI Key |
SASVNKPCTLROPQ-NZYDNVMFSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
SMILES |
CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
Canonical SMILES |
CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
Other CAS RN |
1180-34-3 |
synonyms |
podophyllotoxin acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.